molecular formula C10H21NO3S B1449397 2-(1-(Isopropylsulfonyl)piperidin-4-yl)ethanol CAS No. 1435489-66-9

2-(1-(Isopropylsulfonyl)piperidin-4-yl)ethanol

Cat. No.: B1449397
CAS No.: 1435489-66-9
M. Wt: 235.35 g/mol
InChI Key: CUPNNHXOHAKMRV-UHFFFAOYSA-N
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Description

2-(1-(Isopropylsulfonyl)piperidin-4-yl)ethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

The synthesis of 2-(1-(Isopropylsulfonyl)piperidin-4-yl)ethanol involves multiple steps. One common method includes the reaction of piperidine with propane-2-sulfonyl chloride under controlled conditions to form the sulfonylated piperidine intermediate. This intermediate is then reacted with ethylene oxide to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-(1-(Isopropylsulfonyl)piperidin-4-yl)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-(Isopropylsulfonyl)piperidin-4-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(Isopropylsulfonyl)piperidin-4-yl)ethanol involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in binding to biological targets, affecting various cellular pathways .

Comparison with Similar Compounds

2-(1-(Isopropylsulfonyl)piperidin-4-yl)ethanol can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

2-(1-propan-2-ylsulfonylpiperidin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S/c1-9(2)15(13,14)11-6-3-10(4-7-11)5-8-12/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPNNHXOHAKMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201243273
Record name 1-[(1-Methylethyl)sulfonyl]-4-piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435489-66-9
Record name 1-[(1-Methylethyl)sulfonyl]-4-piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1435489-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1-Methylethyl)sulfonyl]-4-piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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